![molecular formula C16H21BrFe B152364 (6-Bromohexyl)ferrocene CAS No. 136237-36-0](/img/structure/B152364.png)
(6-Bromohexyl)ferrocene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)ferrocene typically involves the reaction of ferrocene with a bromohexane derivative. One common method is the nucleophilic substitution reaction where ferrocene is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)ferrocene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The compound can be reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation: Mild oxidizing agents such as silver sulfate or p-benzoquinone are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidohexylferrocene, thiolhexylferrocene, and aminohexylferrocene.
Oxidation: The major product is ferrocenium hexyl bromide.
Reduction: The major product is hexylferrocene.
Scientific Research Applications
(6-Bromohexyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex ferrocene derivatives.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (6-Bromohexyl)ferrocene is primarily based on its ability to undergo redox reactions. The ferrocene moiety can be oxidized to ferrocenium, which can then participate in various electron transfer processes . This redox activity is crucial for its applications in electrochemical sensors and as a catalyst in organic reactions .
Comparison with Similar Compounds
Properties
InChI |
InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDAJXWPKYLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (6-Bromohexyl)ferrocene influence the synthesis of carbon nanotubes?
A: this compound plays a crucial role in a modified chemical vapor deposition method for synthesizing specific types of carbon nanotubes (CNTs). [] When added in controlled amounts to ferrocene during the pyrolysis process, it allows researchers to selectively produce:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.